molecular formula C24H30ClN3O3 B283387 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide

Numéro de catalogue B283387
Poids moléculaire: 444 g/mol
Clé InChI: WVHWWTVERYQQPD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide, also known as CI-994, is a novel antitumor agent that has shown promising results in preclinical studies. This compound belongs to the class of histone deacetylase inhibitors (HDACIs), which have emerged as a potential therapeutic strategy for cancer treatment.

Mécanisme D'action

The antitumor activity of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide is mainly attributed to its ability to inhibit HDACs, which are enzymes that regulate the acetylation status of histones and other non-histone proteins. HDACs play a critical role in the epigenetic regulation of gene expression and are often dysregulated in cancer cells, leading to aberrant gene silencing and oncogenic signaling. By inhibiting HDACs, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide can restore the acetylation balance and reprogram the gene expression profile, resulting in the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its antitumor effects, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has been shown to have other biochemical and physiological effects, such as the modulation of immune response, inflammation, and angiogenesis. For example, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide can enhance the activity of natural killer cells and stimulate the production of cytokines, which are important mediators of immune surveillance and antitumor immunity. Moreover, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide can inhibit the expression of pro-inflammatory cytokines and chemokines, which are implicated in the development and progression of cancer. Finally, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide can suppress the angiogenic potential of cancer cells by downregulating the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors.

Avantages Et Limitations Des Expériences En Laboratoire

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has several advantages as a research tool for studying the epigenetic regulation of gene expression and the mechanisms of cancer development and progression. First, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide is a potent and selective HDAC inhibitor that can target multiple HDAC isoforms, providing a broad spectrum of epigenetic effects. Second, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in preclinical models. Third, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide can be easily synthesized and purified, making it readily available for research purposes.
However, there are also some limitations to the use of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide in lab experiments. First, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has a relatively short half-life and may require frequent dosing to maintain effective concentrations. Second, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide may have off-target effects on other enzymes or proteins, which could complicate the interpretation of experimental results. Third, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide may have different effects in different cell types or tumor models, which could limit its generalizability to other contexts.

Orientations Futures

There are several future directions for the research on N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide and HDACIs in cancer therapy. First, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide and other HDACIs as monotherapy or combination therapy with other chemotherapeutic agents. Second, the identification of biomarkers that can predict the response to HDACIs and guide patient selection is crucial for the development of personalized cancer treatment. Third, the elucidation of the molecular mechanisms underlying the antitumor effects of HDACIs and their interactions with other signaling pathways will provide new insights into the biology of cancer and facilitate the development of more effective and targeted therapies.

Méthodes De Synthèse

The synthesis of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide involves several steps, including the reaction of 3-chloro-4-(4-isobutyryl-1-piperazinyl)aniline with 2-(3,4-dimethylphenoxy)acetic acid in the presence of a coupling agent and a base. The resulting product is then purified by column chromatography to obtain the final compound.

Applications De Recherche Scientifique

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. In addition, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has been found to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and doxorubicin, in preclinical models.

Propriétés

Formule moléculaire

C24H30ClN3O3

Poids moléculaire

444 g/mol

Nom IUPAC

N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C24H30ClN3O3/c1-16(2)24(30)28-11-9-27(10-12-28)22-8-6-19(14-21(22)25)26-23(29)15-31-20-7-5-17(3)18(4)13-20/h5-8,13-14,16H,9-12,15H2,1-4H3,(H,26,29)

Clé InChI

WVHWWTVERYQQPD-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl)C

SMILES canonique

CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.